2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID
Description
2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinylidene moiety, and a phenoxyacetic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
2-[4-[(E)-[1-(3-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O6/c20-12-2-1-3-13(9-12)22-18(26)15(17(25)21-19(22)27)8-11-4-6-14(7-5-11)28-10-16(23)24/h1-9H,10H2,(H,23,24)(H,21,25,27)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYHGSLCVLAZEH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID involves multiple steps, starting with the preparation of the bromophenyl and pyrimidinylidene intermediates. The bromophenyl intermediate can be synthesized through electrophilic aromatic substitution, where bromine is introduced to a phenyl ring. The pyrimidinylidene intermediate is typically prepared via condensation reactions involving appropriate precursors. The final step involves coupling these intermediates with phenoxyacetic acid under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyrimidinylidene groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The phenoxyacetic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the pyrimidinylidene and phenoxyacetic acid moieties.
2-Bromophenylacetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Phenoxyacetic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
2-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
